molecular formula C14H13NO2S B11793188 Methyl 2-methyl-6-(phenylthio)nicotinate

Methyl 2-methyl-6-(phenylthio)nicotinate

Cat. No.: B11793188
M. Wt: 259.33 g/mol
InChI Key: BDKGOXJRTJUJDX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(phenylthio)nicotinate is an organic compound with the molecular formula C14H13NO2S It is a derivative of nicotinic acid, featuring a phenylthio group at the 6-position and a methyl group at the 2-position of the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-6-(phenylthio)nicotinate typically involves the esterification of 2-methyl-6-(phenylthio)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the nitro group to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-methyl-6-(phenylthio)nicotinate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-(phenylthio)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The phenylthio group can enhance the compound’s binding affinity and selectivity for certain receptor subtypes.

Comparison with Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the phenylthio and methyl groups.

    2-methyl-6-(phenylthio)nicotinic acid: The acid precursor to the ester.

    Methyl 6-(phenylthio)nicotinate: Lacks the methyl group at the 2-position.

Uniqueness: Methyl 2-methyl-6-(phenylthio)nicotinate is unique due to the presence of both the phenylthio and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a pharmacological agent and its utility in synthetic chemistry.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

methyl 2-methyl-6-phenylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2S/c1-10-12(14(16)17-2)8-9-13(15-10)18-11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

BDKGOXJRTJUJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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